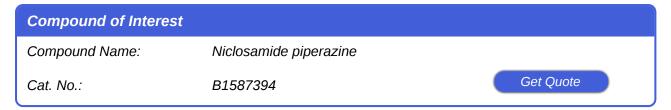


An In-depth Technical Guide to Niclosamide Piperazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activities of **niclosamide piperazine**. The information is curated for researchers and professionals engaged in drug development and scientific investigation.

Core Properties of Niclosamide Piperazine

Niclosamide piperazine is the salt form of niclosamide, an anthelmintic drug, with piperazine. This modification is intended to improve the physicochemical properties of the parent compound.

Molecular and Physicochemical Data

The fundamental molecular and physicochemical characteristics of **niclosamide piperazine** are summarized below.



Property	Value	Reference(s)
Molecular Formula	C17H18Cl2N4O4	[1][2][3][4]
Molecular Weight	413.26 g/mol	[2][4][5]
Appearance	Yellow crystalline powder	[6]
Melting Point	425.5 °C	[6]
Solubility	Almost insoluble in water; Soluble in sodium hydroxide solution. Slightly soluble in DMSO and very slightly soluble in methanol.	[4][6]
pKa	The pKa of piperazine has two values: 5.33 and 9.73. A specific pKa for the niclosamide piperazine salt has not been identified in the reviewed literature.	[7]

Synthesis of Niclosamide Piperazine

A straightforward and high-yield synthesis of niclosamide piperazine has been reported.[8]

Experimental Protocol: Synthesis of Niclosamide Piperazine

Materials:

- Niclosamide
- Piperazine (anhydrous or hydrated forms can be used)
- Methanol or Ethanol[8]

Procedure:[8]



- Combine niclosamide and piperazine in a molar ratio of 1:(0.5-0.8) in a suitable reaction vessel.
- Add methanol or ethanol as the solvent. The recommended mass-to-volume ratio of niclosamide to solvent is 1g:(3-5ml).
- Heat the mixture to reflux and maintain for 2-3 hours.
- Cool the reaction mixture to room temperature to allow for the precipitation of the product.
- Collect the solid product by suction filtration.
- Wash the filter cake with methanol twice, followed by two washes with water.
- Dry the purified product at 100-120 °C to obtain niclosamide piperazine as a yellow crystalline powder.

This method has been reported to yield a product with a purity of over 98% and a yield of more than 97%.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification and characterization of **niclosamide piperazine**.

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method for the determination of niclosamide has been established and can be adapted for **niclosamide piperazine**.[9][10]

Chromatographic Conditions:

- Column: C18 (250mm x 4.6mm, 5µm particle size)[10]
- Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3.0) or methanol and
 0.05% triethylamine in water (pH 3.0 with ortho-phosphoric acid) in a 40:60 v/v ratio.[9][10]
- Flow Rate: 1.0 mL/min[10]



Detection Wavelength: 254 nm[9][10]

Injection Volume: 20 μL[10]

Sample Preparation:[9]

- Prepare a stock solution of niclosamide (or **niclosamide piperazine**) by accurately weighing 10 mg of the standard and dissolving it in 10 mL of methanol (1000 μg/mL).
- Sonicate the solution for 15 minutes to ensure complete dissolution.
- From the stock solution, prepare working standards of desired concentrations by diluting with the mobile phase.
- Filter all solutions through a 0.45 μm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **niclosamide piperazine**.

Sample Preparation:[11][12]

- Accurately weigh 1-20 mg of the sample for ¹H NMR or a higher amount (up to 100-300 mg) for ¹³C NMR.
- Choose an appropriate deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).
- Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a high-quality 5 mm NMR tube.
- Ensure the sample is completely dissolved to avoid poor line shape; filtration through a cotton plug may be necessary to remove any particulate matter.

Biological Activity and Mechanisms of Action

Niclosamide and its piperazine salt exhibit a range of biological activities, primarily attributed to their ability to act as a mitochondrial uncoupler and to modulate key cellular signaling



pathways.

Mitochondrial Uncoupling

Niclosamide piperazine acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncouples oxidative phosphorylation from ATP synthesis, leading to a decrease in cellular ATP levels and an increase in oxygen consumption.[13]

Experimental Protocol: Seahorse XF Cell Mito Stress Test[14][15]

This protocol allows for the real-time measurement of mitochondrial respiration and can be used to assess the mitochondrial uncoupling activity of **niclosamide piperazine**.

Materials:

- Seahorse XF Analyzer
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-ptrifluoromethoxyphenylhydrazone), and a mixture of Rotenone and Antimycin A.
- Cells of interest

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
- Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.



- Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for one hour.
- Assay Execution: Load the sensor cartridge with the mitochondrial inhibitors and the
 compound to be tested (niclosamide piperazine) into the appropriate injection ports. Place
 the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will
 measure the basal oxygen consumption rate (OCR) and then sequentially inject the
 compounds to measure key parameters of mitochondrial function, including ATP-linked
 respiration, maximal respiration, and non-mitochondrial respiration. An uncoupler like
 niclosamide is expected to increase the OCR.

Inhibition of Key Signaling Pathways

Niclosamide has been shown to inhibit several critical signaling pathways that are often dysregulated in diseases such as cancer. The following sections detail these pathways and provide a general protocol for their investigation by Western blotting.

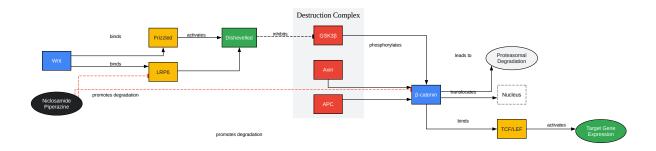
General Western Blot Protocol:[2][5][16]

- Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of niclosamide piperazine for a specified duration.
- Protein Extraction: Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (20-30 μg) on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.



- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Niclosamide inhibits the Wnt/ β -catenin pathway by promoting the degradation of the coreceptor LRP6 and the key effector β -catenin.[17]

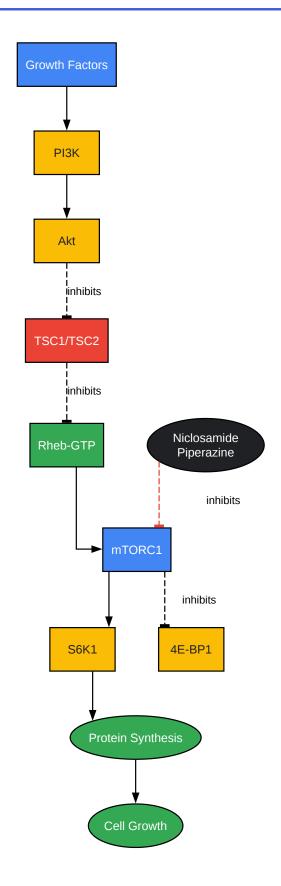


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Caption: Inhibition of the Wnt/β-catenin signaling pathway by **niclosamide piperazine**.

Niclosamide inhibits mTORC1 signaling, a central regulator of cell growth and proliferation, leading to the dephosphorylation of its downstream targets like S6K1 and 4E-BP1.[18]



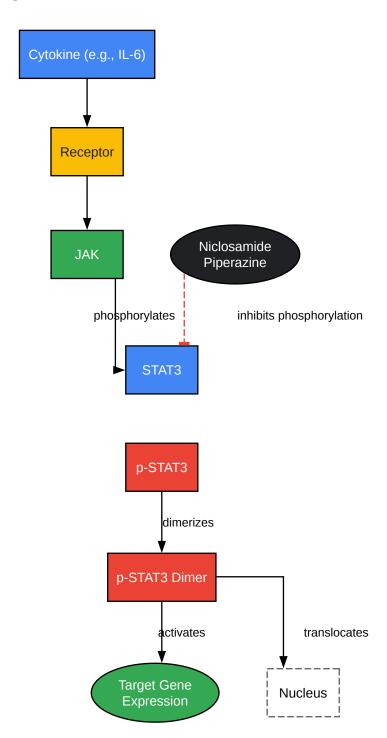


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Caption: Inhibition of the mTORC1 signaling pathway by niclosamide piperazine.



Niclosamide is a potent inhibitor of the STAT3 signaling pathway, preventing its phosphorylation, dimerization, and nuclear translocation, which are critical for its function as a transcription factor.[19]

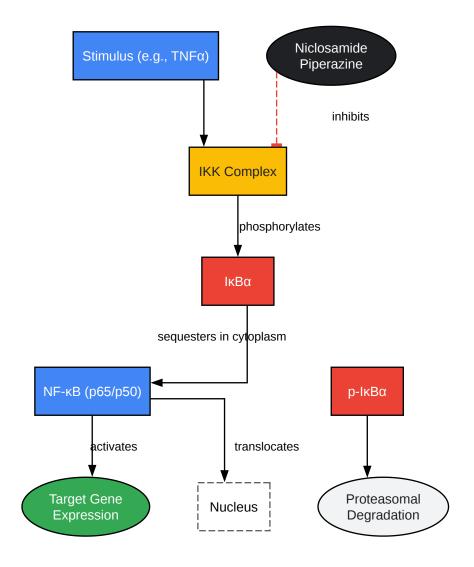


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Caption: Inhibition of the STAT3 signaling pathway by **niclosamide piperazine**.

Niclosamide suppresses the NF- κ B pathway by inhibiting the phosphorylation and subsequent degradation of $I\kappa$ B α , thereby preventing the nuclear translocation of the p65 subunit.[5]



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Caption: Inhibition of the NF-kB signaling pathway by **niclosamide piperazine**.

Niclosamide has been demonstrated to downregulate the Notch signaling pathway by decreasing the expression of Notch receptors and their downstream target genes.[20]





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Caption: Inhibition of the Notch signaling pathway by **niclosamide piperazine**.

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